molecular formula C13H17NO2 B13032074 Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13032074
M. Wt: 219.28 g/mol
InChI Key: WYCWGJVPNZKJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It is supplied with the CAS Number 2089650-54-2 and has a molecular formula of C 13 H 17 NO 2 and a molecular weight of 219.28 g/mol . This compound features both an aminomethyl group and a methyl ester functional group on a tetrahydronaphthalene (tetralin) scaffold, making it a versatile intermediate for the synthesis of more complex molecules. While specific biological data for this exact compound is limited in public literature, its core structure is highly significant. Research indicates that closely related 6-aminotetrahydronaphthalene derivatives are key components in the development of potent active pharmaceutical ingredients. Specifically, such structures have been explored as P2 ligands in novel HIV-1 protease inhibitors , designed to create extensive hydrogen-bonding networks with the enzyme's active site. Furthermore, the 6-aminotetrahydronaphthalene scaffold is found in compounds investigated as TAAR receptor antagonists for potential therapeutic applications in psychiatric disorders . The presence of the methyl ester makes it a suitable precursor for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid or through amide coupling reactions involving the aminomethyl group. Researchers value this compound for its potential in designing and synthesizing new bioactive molecules, particularly in the areas of antiviral and central nervous system (CNS) drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,14H2,1H3

InChI Key

WYCWGJVPNZKJTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2)CN)C=C1

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The tetrahydronaphthalene core is often derived from hydrogenation of naphthalene or substituted naphthalene derivatives.
  • The carboxylate group can be introduced via directed ortho-lithiation followed by carboxylation or through Friedel-Crafts acylation followed by esterification.

Introduction of the Aminomethyl Group

  • A common method is the conversion of a 6-formyl or 6-bromomethyl tetrahydronaphthalene intermediate to the aminomethyl derivative.
  • Reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation is employed.
  • Alternatively, nucleophilic substitution of a halomethyl intermediate with azide followed by reduction to amine is feasible.

Purification and Characterization

  • Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for purification.
  • Characterization includes NMR (1H and 13C), HPLC (often chiral), and melting point determination to confirm purity and stereochemistry.

Process Optimization and Scale-Up

  • Patent literature (US9365494B2) describes processes for amino-methyl tetralin derivatives, emphasizing catalyst choice, reaction conditions, and intermediate isolation to optimize yield and purity for pharmaceutical applications.
  • Key parameters include temperature control during reductive amination, choice of solvents, and stoichiometry of reagents.

Data Table Summarizing Preparation Aspects

Aspect Details
Starting materials Tetrahydronaphthalene derivatives with aldehyde or halomethyl substituents
Key reagents Ammonia or primary amines, reducing agents (NaBH3CN, catalytic hydrogenation), CAN
Reaction types Reductive amination, nucleophilic substitution, esterification
Purification methods Flash chromatography (silica gel, petroleum ether/ethyl acetate mixtures)
Typical yields 60–90% depending on step and purification
Characterization techniques NMR, HPLC (chiral), melting point, mass spectrometry
Scale-up considerations Catalyst efficiency, solvent choice, temperature control, intermediate stability

Research Findings and Notes

  • Specific research on this compound is limited; however, analogous tetrahydronaphthalene derivatives are explored for neurological and oncological drug development due to their bioactive potential.
  • The aminomethyl group provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
  • Process patents indicate that careful control of reaction parameters can improve the stereochemical purity and yield of amino-methyl tetrahydronaphthalene esters, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the aminomethyl group.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The compound’s biological and physicochemical properties are influenced by substituent type and position. Key analogs include:

Table 1: Structural Analogs and Substituent Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 6-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate (Target) -NH₂CH₂ (6), -COOCH₃ (2) C₁₃H₁₇NO₂ 219.28 Potential bioactive intermediate
Methyl 3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate -CH₃ (3,5,5,6,8,8), -COOCH₃ (2) C₁₈H₂₆O₂ 274.39 Environmental contaminant; estrogenic activity
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate =O (5), -COOCH₃ (2) C₁₂H₁₂O₃ 204.22 Ketone functionality; synthetic intermediate
(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride -NH₂ (8), -COOCH₃ (2) C₁₂H₁₆ClNO₂ 241.71 Pharmaceutical intermediate (chiral form)
Key Observations:
  • Substituent Position: The aminomethyl group at position 6 in the target compound contrasts with amino or ketone groups at positions 5 or 8 in analogs. This positional difference may alter receptor binding or metabolic stability.
  • Steric and Electronic Effects: The hexamethyl-substituted analog (AHTN–COOMe) exhibits higher molecular weight and lipophilicity, contributing to environmental persistence .
Target Compound:
Analogs:
  • AHTN–COOMe: Synthesized via esterification of AHTN-COOH (a halogenation product of 1-(3,5,5,6,8,8-hexamethyltetrahydronaphthalen-2-yl)ethanone) with methanol .
  • Methyl 5-Oxo Analogs : Prepared via tandem aldol condensation–Diels-Alder reactions, as described in .
Reactivity Trends:
  • The aminomethyl group in the target compound may participate in nucleophilic reactions (e.g., acylations), whereas ketone-containing analogs (e.g., 5-oxo derivatives) are prone to reductions or Grignard additions.
Target Compound:

The aminomethyl group could mimic amine-containing pharmacophores in CNS-targeting drugs.

Analogs:
  • AHTN–COOMe : Exhibits low estrogenic activity and environmental persistence, detected in human breast milk and fish tissues .
  • RXR-Selective Retinoids: Substituents like chloro or ethyl at position 3 enhance RXR selectivity and antitumor potency .

Physical Properties and Crystallography

Target Compound:

Physical data (e.g., melting point, solubility) are unavailable, but its molecular weight (219.28 g/mol) is lower than AHTN–COOMe (274.39 g/mol), implying differences in crystallinity.

AHTN–COOMe:

Crystallizes in a monoclinic system (space group P21/n) with disordered cyclohexane rings, stabilized by C–H⋯O hydrogen bonds .

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